molecular formula C16H24N2O B4945415 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B4945415
M. Wt: 260.37 g/mol
InChI Key: JDMCTNAGFRWUFM-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a piperidine ring substituted with a propan-2-yl group and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)18-10-8-14(9-11-18)17-16(19)15-7-5-4-6-13(15)3/h4-7,12,14H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCTNAGFRWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with Propan-2-yl Group: The piperidine ring is then substituted with a propan-2-yl group using alkylation reactions.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the substituted piperidine and a benzoyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the benzamide moiety to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the propan-2-yl substitution.

    2-methyl-N-(piperidin-4-yl)benzamide: Similar structure but without the propan-2-yl group.

Uniqueness: 2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development.

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